molecular formula C9H14N2S2 B13341741 N-(2-(Thiazol-2-yl)propan-2-yl)thietan-3-amine

N-(2-(Thiazol-2-yl)propan-2-yl)thietan-3-amine

Cat. No.: B13341741
M. Wt: 214.4 g/mol
InChI Key: OZRQOIXOOYXNAM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-(Thiazol-2-yl)propan-2-yl)thietan-3-amine is a heterocyclic compound containing both thiazole and thietane rings Thiazole is a five-membered ring containing nitrogen and sulfur, while thietane is a four-membered ring containing sulfur

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(Thiazol-2-yl)propan-2-yl)thietan-3-amine typically involves the formation of the thiazole ring followed by the introduction of the thietane moiety. One common method involves the cyclization of appropriate precursors under controlled conditions. For example, starting with a thiazole derivative, the thietane ring can be introduced through a nucleophilic substitution reaction using a suitable thietane precursor.

Industrial Production Methods

Industrial production of this compound may involve multi-step synthesis processes, including the preparation of intermediates and their subsequent cyclization. The reaction conditions, such as temperature, pressure, and choice of solvents, are optimized to achieve high yields and purity. Catalysts and reagents are carefully selected to facilitate the desired transformations.

Chemical Reactions Analysis

Types of Reactions

N-(2-(Thiazol-2-yl)propan-2-yl)thietan-3-amine can undergo various chemical reactions, including:

    Oxidation: The sulfur atoms in the thiazole and thietane rings can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to modify the thiazole or thietane rings.

    Substitution: Electrophilic or nucleophilic substitution reactions can occur at the carbon atoms adjacent to the nitrogen and sulfur atoms.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the molecule.

Scientific Research Applications

N-(2-(Thiazol-2-yl)propan-2-yl)thietan-3-amine has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as a precursor for the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of N-(2-(Thiazol-2-yl)propan-2-yl)thietan-3-amine involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes and receptors, modulating their activity. The compound may also interfere with cellular pathways, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • 1-(1,3-Thiazol-2-yl)propan-1-amine dihydrochloride
  • 2-(Thiazol-2-yl)propan-2-amine

Uniqueness

N-(2-(Thiazol-2-yl)propan-2-yl)thietan-3-amine is unique due to the presence of both thiazole and thietane rings in its structure This combination imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications

Properties

Molecular Formula

C9H14N2S2

Molecular Weight

214.4 g/mol

IUPAC Name

N-[2-(1,3-thiazol-2-yl)propan-2-yl]thietan-3-amine

InChI

InChI=1S/C9H14N2S2/c1-9(2,8-10-3-4-13-8)11-7-5-12-6-7/h3-4,7,11H,5-6H2,1-2H3

InChI Key

OZRQOIXOOYXNAM-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C1=NC=CS1)NC2CSC2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.